molecular formula C15H19ClN2O4 B354938 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid CAS No. 925075-78-1

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid

Cat. No. B354938
CAS RN: 925075-78-1
M. Wt: 326.77g/mol
InChI Key: ITOLKVYYFCMDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid is a chemical compound with the molecular formula C15H19ClN2O4 . It has a molecular weight of 326.78 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Isotopic Labeling

Compounds like 5-Amino-4-oxopentanoic acid (5-aminolevulinic acid) are precursors in the biosynthesis of biologically active porphyrins, which are crucial in photosynthesis, oxygen transport, and electron transport. A synthetic scheme has been developed to prepare any isotopomer of 5-aminolevulinic acid in high yield, highlighting its application in tracing and studying biological pathways (Shrestha‐Dawadi & Lugtenburg, 2003).

Pharmacological Research

Derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, including lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds exhibit high affinity for pancreatic CCK receptors, demonstrating significant potential in the study of CCK functions and potential therapeutic applications (Makovec et al., 1987).

Material Science and Corrosion Inhibition

Schiff bases, such as those derived from 5-oxopentanoic acid, have been investigated for their inhibitory capabilities on aluminium corrosion in acidic solutions. These studies provide insights into the potential applications of these compounds in protecting metals from corrosion, with implications for industrial applications (Şafak et al., 2012).

Bioconjugate Chemistry

W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and related compounds have been synthesized for developing new IR-detectable metal–carbonyl tracers for the amino function. These complexes are thermally stable and exhibit sharp, intense absorption bands, indicating their potential in bioconjugate chemistry and labeling (Kowalski et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-[5-(butanoylamino)-2-chloroanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOLKVYYFCMDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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